N-(2-hydroxycyclohexyl)-3,5-dimethoxy-N-methylbenzamide
Description
N-(2-hydroxycyclohexyl)-3,5-dimethoxy-N-methylbenzamide is a synthetic organic compound characterized by its unique structure, which includes a cyclohexyl ring, a benzamide core, and methoxy groups
Properties
IUPAC Name |
N-(2-hydroxycyclohexyl)-3,5-dimethoxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-17(14-6-4-5-7-15(14)18)16(19)11-8-12(20-2)10-13(9-11)21-3/h8-10,14-15,18H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOQLUHJVRQDEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1O)C(=O)C2=CC(=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxycyclohexyl)-3,5-dimethoxy-N-methylbenzamide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethoxybenzoic acid and 2-hydroxycyclohexanone.
Formation of Benzamide Core: The 3,5-dimethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with N-methylamine to form N-methyl-3,5-dimethoxybenzamide.
Cyclohexyl Ring Introduction: The N-methyl-3,5-dimethoxybenzamide is then subjected to a Friedel-Crafts acylation reaction with 2-hydroxycyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the cyclohexyl ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxycyclohexyl)-3,5-dimethoxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the cyclohexyl ring can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzamide core can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-(2-hydroxycyclohexyl)-3,5-dimethoxy-N-methylbenzamide is used as a building block in organic synthesis
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to mimic natural substrates.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs targeting specific enzymes or receptors. Its structural features make it a candidate for developing inhibitors or activators of biological pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-(2-hydroxycyclohexyl)-3,5-dimethoxy-N-methylbenzamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, either inhibiting or activating the target’s function. The methoxy groups and the cyclohexyl ring play crucial roles in these interactions by providing steric and electronic effects that enhance binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxycyclohexyl)valiolamine: Similar in structure but with different functional groups, leading to distinct biological activities.
3,5-dimethoxy-N-methylbenzamide: Lacks the cyclohexyl ring, resulting in different chemical and biological properties.
N-methyl-3,5-dimethoxybenzamide: Similar core structure but without the hydroxyl group, affecting its reactivity and applications.
Uniqueness
N-(2-hydroxycyclohexyl)-3,5-dimethoxy-N-methylbenzamide is unique due to the combination of its cyclohexyl ring, methoxy groups, and benzamide core. This combination provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in chemistry, biology, and industry.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
